

purification of crude Methyl 3-Amino-4-methoxybenzoate by recrystallization

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Compound of Interest

Compound Name:	Methyl 3-Amino-4-methoxybenzoate
Cat. No.:	B1302001

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Application Notes and Protocols

Topic: Purification of Crude **Methyl 3-Amino-4-methoxybenzoate** by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-amino-4-methoxybenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. The purity of this compound is crucial for the success of subsequent reactions and the quality of the final product.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and its impurities in a suitable solvent at varying temperatures. This application note provides a detailed protocol for the purification of crude **Methyl 3-amino-4-methoxybenzoate** by recrystallization, offering a reliable method to obtain a high-purity product.

Data Presentation

The efficiency of the recrystallization process can be evaluated by the yield of the purified product and the improvement in its purity. The following tables summarize typical quantitative data for the recrystallization of **Methyl 3-Amino-4-methoxybenzoate**.

Table 1: Physical Properties of **Methyl 3-Amino-4-methoxybenzoate**

Property	Value
Molecular Formula	C ₉ H ₁₁ NO ₃
Molecular Weight	181.19 g/mol [1]
Appearance	Colorless to pale yellow crystalline solid [2]
Melting Point	82-87 °C
Solubility	Soluble in ethanol, chloroform, and dimethyl sulfoxide; slightly soluble in water [2]

Table 2: Representative Recrystallization Efficiency

Parameter	Before Recrystallization (Crude)	After Recrystallization (Purified)
Purity (by HPLC)	~95%	>99%
Appearance	Light brown to yellow powder	White to off-white crystalline solid
Recovery Yield	N/A	85-95%

Note: The data presented in Table 2 are representative values for a typical recrystallization of a substituted aminobenzoate and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

This section details the protocol for the purification of crude **Methyl 3-Amino-4-methoxybenzoate** using a mixed solvent system of ethanol and water. This method is effective for moderately polar compounds and allows for fine-tuning of the solvent polarity to achieve optimal purification.

Materials:

- Crude **Methyl 3-Amino-4-methoxybenzoate**
- Ethanol (95% or absolute)
- Deionized Water
- Activated Charcoal (optional)
- Erlenmeyer flasks
- Hotplate with magnetic stirring capabilities
- Magnetic stir bar
- Buchner funnel and vacuum flask
- Filter paper
- Glass funnel (for hot filtration)
- Watch glass
- Spatula
- Ice bath
- Vacuum oven

Protocol: Recrystallization from Ethanol/Water

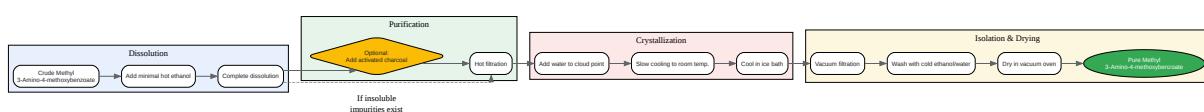
- Dissolution:
 - Place the crude **Methyl 3-Amino-4-methoxybenzoate** (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
 - Add a minimal amount of ethanol (e.g., 20-25 mL) to the flask.
 - Gently heat the mixture on a hotplate with stirring. Add more ethanol in small portions until the solid completely dissolves at or near the boiling point of the solvent. Avoid adding an

excessive amount of solvent.

- Decolorization (Optional):
 - If the solution is colored, remove it from the heat and allow it to cool slightly.
 - Add a small amount of activated charcoal (e.g., 0.1-0.2 g) to the solution to adsorb colored impurities.
 - Reheat the mixture to boiling for a few minutes while stirring.
- Hot Filtration (if charcoal was added or insoluble impurities are present):
 - Preheat a glass funnel and a clean receiving Erlenmeyer flask on the hotplate.
 - Place a fluted filter paper into the preheated funnel.
 - Quickly pour the hot solution through the fluted filter paper into the clean, hot receiving flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
- Inducing Crystallization:
 - Remove the flask containing the clear filtrate from the heat.
 - While the solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (the cloud point).
 - If excessive precipitation occurs, add a few drops of hot ethanol to redissolve the solid and obtain a clear solution just at the saturation point.
- Crystallization:
 - Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.
 - Allow the solution to cool slowly and undisturbed to room temperature. Slower cooling promotes the formation of larger, purer crystals.

- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
- Isolation of Crystals:
 - Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
 - Wet the filter paper with a small amount of the cold ethanol/water filtrate.
 - Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
 - Use a spatula to transfer any remaining crystals from the flask.
- Washing:
 - With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
- Drying:
 - Continue to draw air through the Buchner funnel to partially dry the crystals.
 - Transfer the purified crystals to a watch glass or a drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Visualization of the Experimental Workflow



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Caption: Experimental workflow for the purification of **Methyl 3-Amino-4-methoxybenzoate**.

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References

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